molecular formula C15H16N2O3S B2897226 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 329935-10-6

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2897226
CAS No.: 329935-10-6
M. Wt: 304.36
InChI Key: FJGBOWWLHMRDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is a substituted thiophene derivative featuring a 3-methoxybenzamido group at the 2-position and a carboxamide group at the 3-position of the thiophene ring. Its structure is stabilized by hydrogen bonding interactions, as observed in analogous thiophene carboxamide derivatives .

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-8-9(2)21-15(12(8)13(16)18)17-14(19)10-5-4-6-11(7-10)20-3/h4-7H,1-3H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGBOWWLHMRDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may yield more saturated compounds. Substitution reactions can yield a variety of products depending on the nature of the substituent introduced .

Scientific Research Applications

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of thiophene derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituent at 2-Position Substituent at 3-Position Molecular Formula Molecular Weight Key Features
2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide 3-Methoxybenzamido Carboxamide C₁₆H₁₇N₂O₃S 334.39 g/mol Methoxy group enhances lipophilicity; carboxamide supports hydrogen bonding
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide (Compound 92a) 2-Cyanoacetamido Carboxamide C₁₃H₁₃N₃O₂S 283.33 g/mol Nitrile group increases polarity; highest antioxidant activity (56.9% DPPH scavenging)
2-[4-(Ethylsulfanyl)benzamido]-4,5-dimethylthiophene-3-carboxamide (BI87313) 4-(Ethylsulfanyl)benzamido Carboxamide C₁₆H₁₈N₂O₂S₂ 334.46 g/mol Sulfur-containing substituent improves metabolic stability
2-(2,3-Dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxamide 2,3-Dimethoxybenzamido Carboxamide C₁₇H₁₉N₂O₄S 363.41 g/mol Additional methoxy group may enhance π-π stacking interactions
Antioxidant Properties
  • Compound 92a (2-cyanoacetamido analog) exhibited 56.9% scavenging activity against DPPH and nitric oxide radicals at 100 μM, attributed to the polar nitrile group enhancing electron-withdrawing effects .
  • This compound : While direct antioxidant data are unavailable, the methoxy group’s electron-donating nature may reduce radical scavenging efficacy compared to nitrile-containing analogs.
Hydrogen Bonding and Crystal Packing
  • In 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, intramolecular N–H⋯O and C–H⋯O bonds stabilize the crystal lattice, with a 13.9° dihedral angle between aromatic rings . Similar interactions are expected in the 3-methoxybenzamido derivative, influencing solubility and bioavailability.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Sulfur-containing analogs (e.g., BI87313) may exhibit longer half-lives due to resistance to oxidative metabolism .

Biological Activity

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound classified within the benzamide group. Its unique structure, characterized by a methoxybenzamido moiety attached to a thiophene ring, positions it as an intriguing candidate for various biological applications, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's chemical formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, and it has a molecular weight of 304.36 g/mol. The presence of the methoxy group and the thiophene core contributes to its distinctive properties, influencing its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₃S
Molecular Weight304.36 g/mol
CAS Number329935-10-6
SolubilitySoluble in DMSO

The primary target of this compound is Poly (ADP-ribose) polymerase 1 (PARP-1) . The compound interacts with PARP-1 by binding to its active site, inhibiting its activity, which disrupts DNA repair mechanisms and can lead to increased cell death. This inhibition is particularly relevant in cancer therapy, where the disruption of DNA repair pathways can enhance the efficacy of existing treatments.

Biochemical Pathways Affected

The compound has been shown to influence several biochemical pathways:

  • Glycolytic Pathway : Inhibition of PARP-1 can affect cellular energy metabolism.
  • Cell Signaling Pathways : It may modulate various signaling cascades that are crucial for cell survival and proliferation.

Table 2: Biological Effects

EffectDescription
Antiproliferative ActivityInduces cell death in cancer cells
Antioxidative ActivityProtects cells from oxidative stress
Enzyme InhibitionInhibits PARP-1 leading to disrupted DNA repair

Case Studies

Recent studies have highlighted the compound's potential in cancer treatment:

  • Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 1.2 µM to 5.3 µM depending on the cell line tested .
  • Antioxidative Properties : The compound showed strong antioxidative capabilities, which may contribute to its protective effects against oxidative stress-induced cellular damage. This property was confirmed through multiple spectroscopic methods .

Comparative Analysis with Other Compounds

In comparison with other benzamide derivatives, this compound's unique structure enhances its biological activity:

  • Compounds with additional hydroxyl or methoxy groups often exhibit improved antioxidative and antiproliferative activities.
  • The presence of specific substituents at the nitrogen atom significantly influences the overall biological efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.